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For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator receptor (UPAR) has emerged as a critical biomarker
for tumor aggressiveness and metastatic potential, making it a key target for novel diagnostic
and therapeutic strategies in oncology. The positron emission tomography (PET) tracer, *8Ga-
NOTA-AE105, has shown considerable promise for the non-invasive imaging of uPAR
expression. This guide provides a comprehensive comparison of °8Ga-NOTA-AE105's
performance, supported by experimental data validating its uptake with uPAR
immunohistochemistry (IHC), the gold standard for protein expression analysis in tissue.

Performance of °8Ga-NOTA-AE105 Against an
Alternative uPAR Tracer

While several radioligands targeting uPAR have been developed, 8Ga-NOTA-AE105 and
64Cu-DOTA-AE105 are two prominent examples that have undergone clinical investigation.
Both tracers utilize the same high-affinity peptide antagonist, AE105, to bind to uPAR. The
choice between Gallium-68 (°8Ga) and Copper-64 (¢4Cu) as the radioisotope offers distinct
advantages and disadvantages.
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Feature 68Ga-NOTA-AE105 64Cu-DOTA-AE105
Positron Range (in water) ~3.5mm ~0.6 mm

Half-life ~68 minutes ~12.7 hours
Production Generator-produced Cyclotron-produced

Potentially higher due to

Image Resolution Good .
shorter positron range
o ] ] Centralized production, longer
Logistics On-site, on-demand production )
shelf-life
o ) Extensively studied in Phase | ) ) )
Clinical Experience Investigated in Phase | trials

and Il trials

The shorter positron range of ¢4Cu could theoretically offer higher resolution imaging, which
may be advantageous for detecting smaller lesions.[1] However, the longer half-life of ®4Cu
allows for later imaging time points, which might improve tumor-to-background ratios.
Conversely, the convenient on-site production of ®8Ga from a generator and its shorter half-life,
which results in a lower radiation dose to the patient, make it a highly practical choice for
routine clinical use.

Correlation of ©Ga-NOTA-AE105 Uptake with uPAR
EXxpression

Multiple clinical studies have demonstrated a significant positive correlation between the
uptake of ©8Ga-NOTA-AE105, as measured by the maximum standardized uptake value
(SUVmax) on PET scans, and the level of uPAR expression in tumor tissues determined by
IHC.

A study on patients with oral and oropharyngeal squamous cell carcinoma found a significant
correlation between SUVmax and a digitally quantified H-score from IHC of resected primary
tumors.[2] Similarly, a foundational Phase | study confirmed that tracer accumulation in tumors
corresponded with uPAR expression in excised tissue.[3] In prostate cancer, a positive
correlation between SUVmax and Gleason score, a measure of tumor aggressiveness that is
often associated with higher uPAR expression, has also been established.[4]
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Cancer Type Correlation Metric Finding Reference
Oral and
Oropharyngeal SUVmax vs. IHC H-

Squamous Cell

Carcinoma

score x Tumor Depth

r=0.67;, p=0.003

Prostate Cancer

SUVmax vs. Gleason

Score

Spearman's p = 0.55;
p = 0.003

Neuroendocrine

Neoplasms

High uPAR PET
uptake (Target-to-
Liver Ratio) vs.

Survival

Hazard Ratio for
Progression-Free
Survival: 1.87; Hazard
Ratio for Overall
Survival: 2.64

Primary Gliomas

High uPAR PET
uptake (Tumor

SUVmax) vs. Survival

Hazard Ratio for
Progression-Free
Survival: 26.5; Hazard
Ratio for Overall
Survival: 14.3

It is important to note that in some preclinical studies using patient-derived xenograft models, a

direct significant correlation between SUVmax and IHC H-score was not observed, although a

clear visual concordance was present. This discrepancy may be attributed to the inherent

limitations of IHC, which analyzes a small tissue section that may not represent the

heterogeneity of the entire tumor captured by the PET scan.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below
are representative protocols for °®8Ga-NOTA-AE105 PET/CT imaging and uPAR
immunohistochemistry based on published clinical trial methodologies.

%8Ga-NOTA-AE105 PET/CT Imaging Protocol

This protocol is a synthesis of methodologies reported in Phase | and Il clinical trials.
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Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan.
Hydration is encouraged.

Radiotracer Administration: A sterile solution of ®8Ga-NOTA-AE105 is administered
intravenously. The typical injected dose is approximately 200 MBq.

Uptake Period: Imaging is performed relatively quickly after injection, often around 20
minutes post-injection, due to the rapid clearance of the tracer from non-target tissues.

Image Acquisition: A whole-body PET/CT scan is acquired from the vertex to the mid-thigh.
The PET acquisition is typically performed in 3D mode with an acquisition time of 2-4
minutes per bed position.

CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan is performed
for attenuation correction of the PET data and for anatomical localization of tracer uptake.

Image Reconstruction and Analysis: PET images are reconstructed using an iterative
algorithm (e.g., OSEM). Regions of interest (ROIs) are drawn on the PET images, guided by
the co-registered CT images, to quantify tracer uptake. The SUVmax is calculated for tumor
lesions.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b12388337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

68Ga-NOTA-AE105 PET/CT Workflow
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Caption: Workflow for ¥Ga-NOTA-AE105 PET/CT Imaging.

UPAR Immunohistochemistry (IHC) Protocol
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This protocol is a generalized procedure for FFPE tissues, which would be adapted with

specific antibodies and conditions as used in the validation studies.

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
(typically 4-5 um) are cut and mounted on positively charged slides.

Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute
and rehydrated through a graded series of ethanol solutions to water.

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the
slides in a retrieval buffer (e.qg., citrate buffer, pH 6.0) and heating. This step is crucial for
unmasking the uPAR antigen.

Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
Non-specific antibody binding is blocked by incubating the slides with a protein block or
normal serum.

Primary Antibody Incubation: The slides are incubated with a primary antibody specific to
UPAR at an optimized concentration and duration (e.g., overnight at 4°C).

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary
antibody is applied, followed by a substrate-chromogen system such as 3,3'-
diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.

Counterstaining, Dehydration, and Mounting: The slides are counterstained with hematoxylin
to visualize cell nuclei, dehydrated through graded ethanol and xylene, and coverslipped with
a permanent mounting medium.

Scoring: The staining intensity and the percentage of positive tumor cells are assessed by a
pathologist to generate a semi-quantitative score, such as the H-score (H-score = 2
(intensity x percentage of stained cells)).
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uPAR Immunohistochemistry Workflow
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Caption: Workflow for uPAR Immunohistochemistry.

UPAR Signaling Pathway

The binding of urokinase-type plasminogen activator (UPA) to uPAR initiates a cascade of
signaling events that promote tumor progression. uPAR, being a GPIl-anchored protein, lacks
an intracellular domain and thus relies on interactions with transmembrane co-receptors, such
as integrins and G-protein coupled receptors (GPCRS), to transduce signals. This signaling
network activates downstream pathways like FAK, Src, Ras, and MAPK, ultimately leading to
increased cell proliferation, migration, invasion, and angiogenesis.
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Caption: Simplified uPAR Signaling Cascade.

In conclusion, °8Ga-NOTA-AE105 is a robust and clinically validated PET tracer for the non-
invasive assessment of uUPAR expression. The strong correlation between 8Ga-NOTA-AE105
uptake and uPAR expression confirmed by immunohistochemistry underscores its potential as
a valuable tool for patient stratification, prognostication, and monitoring response to therapy in
a variety of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12388337?utm_src=pdf-body
https://www.benchchem.com/product/b12388337?utm_src=pdf-body
https://www.benchchem.com/product/b12388337?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10728257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10728257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10728257/
https://www.researchgate.net/publication/315886327_Urokinase_Plasminogen_Activator_Receptor-PET_with_68_Ga-NOTA-AE105
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11522270/
https://pubmed.ncbi.nlm.nih.gov/32764119/
https://pubmed.ncbi.nlm.nih.gov/32764119/
https://pubmed.ncbi.nlm.nih.gov/32764119/
https://www.benchchem.com/product/b12388337#validation-of-ga-nota-ae105-uptake-with-upar-immunohistochemistry
https://www.benchchem.com/product/b12388337#validation-of-ga-nota-ae105-uptake-with-upar-immunohistochemistry
https://www.benchchem.com/product/b12388337#validation-of-ga-nota-ae105-uptake-with-upar-immunohistochemistry
https://www.benchchem.com/product/b12388337#validation-of-ga-nota-ae105-uptake-with-upar-immunohistochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388337?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

